Cas no 1482967-64-5 (5-chloro-2-[(oxolan-2-yl)methoxy]pyridine)

5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at the 5-position and a tetrahydrofuran-2-ylmethoxy moiety at the 2-position. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the oxolane (tetrahydrofuran) ring contributes to solubility and steric modulation. Its balanced lipophilicity and electron-withdrawing properties make it suitable for cross-coupling reactions or further functionalization. The compound’s stability under standard conditions and compatibility with diverse reaction conditions underscore its versatility in organic synthesis. Careful handling is advised due to potential sensitivity to moisture or strong oxidizers.
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine structure
1482967-64-5 structure
Product name:5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
CAS No:1482967-64-5
MF:C10H12ClNO2
MW:213.660781860352
CID:5324084

5-chloro-2-[(oxolan-2-yl)methoxy]pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 5-chloro-2-[(tetrahydro-2-furanyl)methoxy]-
    • 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
    • Inchi: 1S/C10H12ClNO2/c11-8-3-4-10(12-6-8)14-7-9-2-1-5-13-9/h3-4,6,9H,1-2,5,7H2
    • InChI Key: ZNSPWNBJJDTWFX-UHFFFAOYSA-N
    • SMILES: C1(OCC2CCCO2)=NC=C(Cl)C=C1

5-chloro-2-[(oxolan-2-yl)methoxy]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6608-1713-2mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
2mg
$59.0 2023-09-07
Life Chemicals
F6608-1713-50mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
50mg
$160.0 2023-09-07
Life Chemicals
F6608-1713-4mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
4mg
$66.0 2023-09-07
Life Chemicals
F6608-1713-1mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
1mg
$54.0 2023-09-07
Life Chemicals
F6608-1713-5μmol
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
5μmol
$63.0 2023-09-07
Life Chemicals
F6608-1713-3mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
3mg
$63.0 2023-09-07
Life Chemicals
F6608-1713-100mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
100mg
$248.0 2023-09-07
Life Chemicals
F6608-1713-10mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
10mg
$79.0 2023-09-07
Life Chemicals
F6608-1713-20mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
20mg
$99.0 2023-09-07
Life Chemicals
F6608-1713-15mg
5-chloro-2-[(oxolan-2-yl)methoxy]pyridine
1482967-64-5
15mg
$89.0 2023-09-07

5-chloro-2-[(oxolan-2-yl)methoxy]pyridine Related Literature

Additional information on 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine

Introduction to 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine (CAS No. 1482967-64-5)

5-chloro-2-[(oxolan-2-yl)methoxy]pyridine, identified by its Chemical Abstracts Service (CAS) number 1482967-64-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of both a chloro substituent and an oxolan-2-yl methoxy group at the 5th and 2nd positions, respectively, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine facilitates its role as a versatile building block in drug discovery processes. The chloro group serves as a reactive handle for further functionalization via nucleophilic substitution reactions, while the oxolan-2-yl methoxy moiety introduces both oxygen and methoxy functionalities, which are crucial for enhancing binding affinity and metabolic stability in potential therapeutic agents. This dual functionality has positioned the compound as a promising candidate for developing novel pharmacophores targeting various biological pathways.

In recent years, there has been a surge in research focused on leveraging pyridine derivatives for therapeutic applications. Pyridine-based scaffolds are widely recognized for their ability to modulate enzyme activity and receptor interactions, making them indispensable in the design of small-molecule drugs. Among these derivatives, 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine has been explored for its potential in addressing challenges associated with drug resistance and metabolic interactions. Its unique structural features have prompted investigations into its efficacy as an intermediate for synthesizing kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

One of the most compelling aspects of 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine is its utility in constructing molecules with enhanced selectivity and reduced off-target effects. The oxolan-2-yl methoxy group, in particular, has been shown to improve solubility and bioavailability while maintaining strong binding interactions with target proteins. This has led to several studies demonstrating its applicability in developing next-generation therapeutics that prioritize efficacy without compromising safety profiles. Researchers have utilized computational modeling and high-throughput screening techniques to optimize derivatives of this compound, further highlighting its significance in modern drug design strategies.

The pharmaceutical industry has increasingly recognized the importance of intermediates like 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine in streamlining drug development pipelines. By serving as a precursor for multiple bioactive scaffolds, this compound enables faster iteration and scalability in synthetic chemistry workflows. Moreover, its stability under various reaction conditions makes it an attractive choice for industrial-scale production. As demand grows for innovative therapeutic solutions, the role of such specialized intermediates is expected to expand further, driving advancements across multiple therapeutic areas.

Emerging research also suggests that modifications to the chloro and oxolan-2-yl methoxy functional groups can fine-tune pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). This flexibility allows chemists to tailor molecular structures precisely to meet specific pharmacological requirements. For instance, studies have explored analogs where the chloro group is replaced with other electron-withdrawing or donating substituents to modulate reactivity or where the oxolan ring is diversified to enhance binding interactions with biological targets.

The intersection of organic synthesis and medicinal chemistry continues to propel investigations into 5-chloro-2-[(oxolan-2-yl)methoxy]pyridine, with researchers delving into novel synthetic pathways that improve yield and purity while reducing environmental impact. Green chemistry principles are being increasingly adopted, emphasizing sustainable methodologies that minimize waste and hazardous byproducts. Such approaches not only align with regulatory expectations but also contribute to cost-effective production processes that are scalable for commercial applications.

Future directions in the study of this compound may include exploring its potential in combination therapies or as part of personalized medicine strategies. By integrating insights from genomics, proteomics, and other omics technologies, scientists can identify patient-specific biomarkers that predict response to drugs derived from intermediates like 5-chloro-2-[oxolan-l-lmthoxy]pyridine (CAS No. 1482967_64_5). This personalized approach holds promise for improving treatment outcomes while reducing adverse effects associated with conventional drug regimens.

In conclusion,5-chloro_2_[(0x01an_02_y1)methoxy]pyridine (CAS No._1482967_64_5) represents a critical component in contemporary pharmaceutical research due to its structural versatility and functional adaptability. Its role as an intermediate in synthesizing bioactive molecules underscores its importance across multiple stages of drug development—from initial discovery to clinical application. As scientific understanding evolves_and methodologies advance,this compound will likely remain at_the_forefront_of_innovative therapeutics designed_to_address complex diseases worldwide.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.